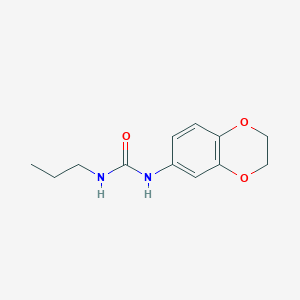
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound was initially synthesized in the 1970s as a potential analgesic, but its use was discontinued due to its neurotoxic effects. However, MPTP has since been found to be a valuable tool in the study of Parkinson's disease and related neurological disorders.
作用机制
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is metabolized in the brain by monoamine oxidase B (MAO-B) to form MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and mitochondrial dysfunction, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has several advantages as a research tool. It selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This compound is also relatively easy to administer and has a well-characterized mechanism of action. However, this compound also has several limitations. Its neurotoxic effects are irreversible, making it difficult to study the recovery of dopaminergic neurons. Additionally, this compound-induced Parkinson's-like symptoms may not fully recapitulate the complexity of Parkinson's disease.
未来方向
There are several future directions for research involving 1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of neuroprotective agents that can prevent or mitigate the neurotoxic effects of this compound. Another area of interest is the use of this compound in combination with other neurotoxins to model the complex pathology of Parkinson's disease. Finally, there is a need for further research to better understand the mechanisms underlying this compound-induced neurotoxicity and Parkinson's disease.
合成方法
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can be synthesized through a multistep process that involves the reaction of isopropylamine with 4-chloro-6-methylpyrimidine to form 1-(6-methylpyrimidin-4-yl)isopropylamine. This intermediate is then reacted with morpholine-4-carbonyl chloride to form 1-(6-methylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)isopropylamine. Finally, this compound is cyclized with piperidine-4-carboxylic acid to form this compound.
科学研究应用
1'-(6-isopropylpyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been widely used in scientific research as a tool to study Parkinson's disease and related neurological disorders. This compound is metabolized in the brain to form MPP+, a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. This makes this compound a valuable tool to study the mechanisms underlying Parkinson's disease and to test potential treatments.
属性
IUPAC Name |
morpholin-4-yl-[1-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-17(2)20-14-21(24-16-23-20)25-8-5-19(6-9-25)27-7-3-4-18(15-27)22(28)26-10-12-29-13-11-26/h14,16-19H,3-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARURAGIAXVBGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-2-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]pyridine](/img/structure/B5495872.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5495873.png)

![5,7-dimethyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5495899.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495913.png)
![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)
![2-(methylamino)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5495930.png)
![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)
![7-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495940.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide](/img/structure/B5495952.png)

![3-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5495963.png)